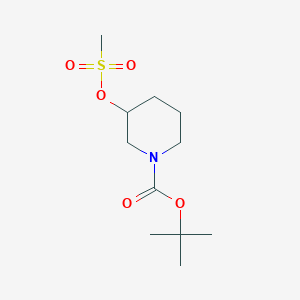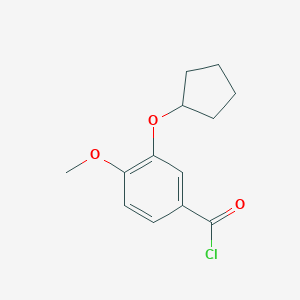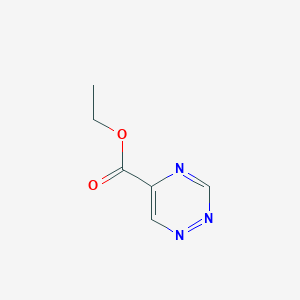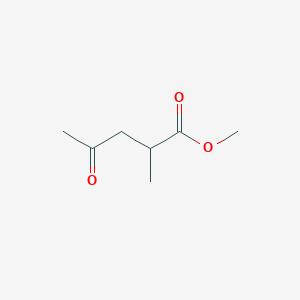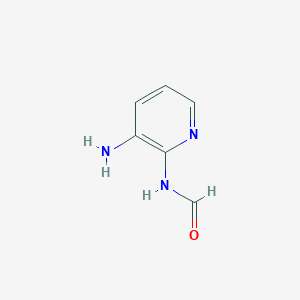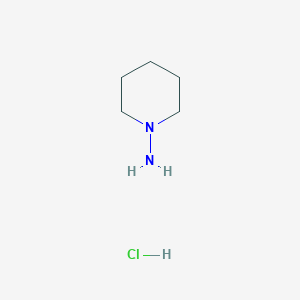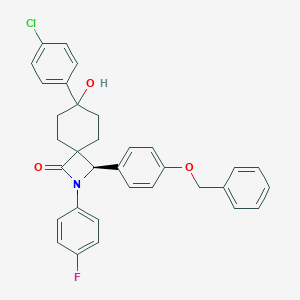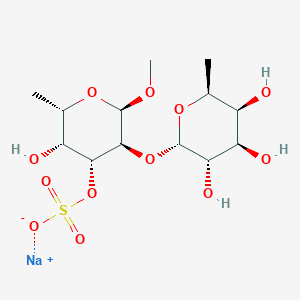
Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate, commonly known as Fucosyl sulfate, is a sulfated fucose-containing carbohydrate that is found in various biological systems. It is involved in several biological processes, including cell adhesion, signal transduction, and inflammation.
Mécanisme D'action
The mechanism of action of Fucosyl sulfate involves its interaction with various proteins and receptors. Fucosyl sulfate binds to selectins, which are involved in cell adhesion, and modulates their activity. Fucosyl sulfate also interacts with toll-like receptors (TLRs), which are involved in the regulation of the immune system. Moreover, Fucosyl sulfate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
Effets Biochimiques Et Physiologiques
Fucosyl sulfate has several biochemical and physiological effects. It has been shown to modulate the activity of selectins, TLRs, and MMPs, which are involved in various biological processes. Fucosyl sulfate also regulates the expression of cytokines and chemokines, which are involved in inflammation. Moreover, Fucosyl sulfate has been shown to modulate the gut microbiota and to regulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Fucosyl sulfate has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Moreover, Fucosyl sulfate has been extensively studied, and its biological functions are well characterized. However, Fucosyl sulfate has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for its analysis. Moreover, Fucosyl sulfate is often present in low concentrations in biological samples, which can make its detection challenging.
Orientations Futures
There are several future directions for the study of Fucosyl sulfate. One area of research is the development of methods for the detection and quantification of Fucosyl sulfate in biological samples. Another area of research is the investigation of the role of Fucosyl sulfate in cancer metastasis and inflammation. Moreover, the study of the interaction between Fucosyl sulfate and selectins, TLRs, and MMPs can provide insights into the mechanism of action of Fucosyl sulfate. Finally, the study of the role of Fucosyl sulfate in the regulation of the immune system and the gut microbiota can lead to the development of new therapeutic strategies for various diseases.
Conclusion:
In conclusion, Fucosyl sulfate is a sulfated fucose-containing carbohydrate that is involved in several biological processes. It has been extensively studied for its various biological functions, including cell adhesion, inflammation, and cancer metastasis. Fucosyl sulfate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Fucosyl sulfate, which can provide insights into its biological functions and lead to the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
Fucosyl sulfate can be synthesized using several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce Fucosyl sulfate from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of Fucosyl sulfate from fucose and sulfate donors. Microbial synthesis involves the use of microorganisms to produce Fucosyl sulfate through fermentation.
Applications De Recherche Scientifique
Fucosyl sulfate has been extensively studied for its various biological functions. It has been shown to play a role in cell adhesion, inflammation, and cancer metastasis. Fucosyl sulfate is also involved in the regulation of the immune system and the maintenance of gut microbiota. Moreover, Fucosyl sulfate has been used as a biomarker for several diseases, including cancer and cardiovascular diseases.
Propriétés
Numéro CAS |
131511-43-8 |
|---|---|
Nom du produit |
Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate |
Formule moléculaire |
C13H23NaO12S |
Poids moléculaire |
426.37 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C13H24O12S.Na/c1-4-6(14)8(16)9(17)12(22-4)24-11-10(25-26(18,19)20)7(15)5(2)23-13(11)21-3;/h4-17H,1-3H3,(H,18,19,20);/q;+1/p-1/t4-,5-,6+,7+,8+,9-,10+,11-,12-,13+;/m0./s1 |
Clé InChI |
PNNAUFMLWJMAEJ-CNPRFLFCSA-M |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
Autres numéros CAS |
131511-43-8 |
Synonymes |
2-FPFP-3-S methyl 2-O-alpha-L-fucopyranosyl-alpha-L-fucopyranoside 3-sulfate methyl 2-O-fucopyranosylfucopyranoside 3 sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



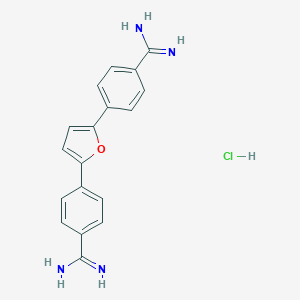
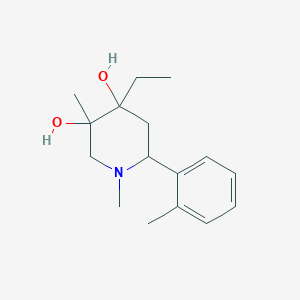
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
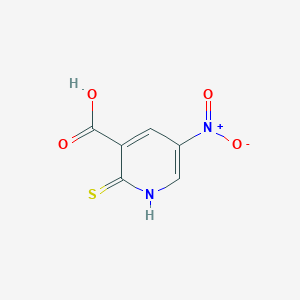
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)
